molecular formula C9H7NO2 B7942918 5-Methoxyisoindol-1-one

5-Methoxyisoindol-1-one

Cat. No. B7942918
M. Wt: 161.16 g/mol
InChI Key: RKVNVTRCRKKOOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxyisoindol-1-one is a useful research compound. Its molecular formula is C9H7NO2 and its molecular weight is 161.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Methoxyisoindol-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methoxyisoindol-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • 5-Methoxyisoindol-1-one derivatives, such as 5-methoxyindole, have been studied for their potential in biochemistry and medical technology. These derivatives act as versatile electron carriers and have been used in assays for NAD-linked dehydrogenases due to their stability and efficiency in mediating electron transfer (Hisada & Yagi, 1977).

  • In organic synthesis, derivatives of 5-Methoxyisoindol-1-one have been utilized for creating complex molecular structures. For instance, the synthesis of 2-aryl-3-hydroxyisoindol-1-ones and their conversion into isoindolo[2,1-a]quinoline derivatives highlights the chemical versatility and utility of 5-Methoxyisoindol-1-one in synthetic chemistry (Epsztajn et al., 2000).

  • The study of biologically relevant compounds derived from 5-Methoxyisoindol-1-one, such as the synthesis and characterization of 5,5″-methoxy-1′-methyl-1H,1″H-[3,3′:3′,3″-terindol]-2′(1′H)-one, has been carried out. These studies involve detailed spectral characterization and crystal structure analysis, indicating the compound's relevance in biological research (Sharma et al., 2017).

  • Research has also explored the pharmacological and toxicological properties of compounds structurally related to 5-Methoxyisoindol-1-one. For instance, studies on 5-Methoxy-Diisopropyltryptamine (‘Foxy’) have investigated its effects on body temperature, behavior, and the endocrine system in animal models, contributing to our understanding of the pharmacodynamics and potential risks of these compounds (Williams et al., 2007).

properties

IUPAC Name

5-methoxyisoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-12-7-2-3-8-6(4-7)5-10-9(8)11/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKVNVTRCRKKOOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxyisoindol-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.